2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide
Description
2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring two thiazole rings connected via an acetamide linker. The acetyl group is attached to the 5-position of a 1,3-thiazole substituted with a 2-fluorophenyl group at its 2-position, while the amide nitrogen is bonded to a 1,3-thiazol-2-yl moiety. Structural analogs indicate that such compounds are often synthesized via nucleophilic substitution, Suzuki coupling, or click chemistry .
Properties
Molecular Formula |
C14H10FN3OS2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H10FN3OS2/c15-11-4-2-1-3-10(11)13-17-8-9(21-13)7-12(19)18-14-16-5-6-20-14/h1-6,8H,7H2,(H,16,18,19) |
InChI Key |
IWMUCMXIMZMNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(S2)CC(=O)NC3=NC=CS3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization to form the thiazole ring. The final step involves the acylation of the thiazole ring with 2-chloroacetamide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural and Functional Comparisons
Key Observations:
The dual-thiazole system in the target contrasts with single-thiazole analogs (e.g., ), which could enhance π-π stacking or hydrogen-bonding capabilities in biological targets .
Biological Activity :
- Compound 9b () demonstrated α-glucosidase inhibition in docking studies, suggesting that fluorophenyl-thiazole acetamides may target carbohydrate-metabolizing enzymes .
- Aurora kinase inhibitors () with thiazole-acetamide moieties highlight the scaffold's versatility in targeting kinases, though quinazoline substituents in these compounds likely confer distinct selectivity .
Physicochemical Properties :
Structure-Activity Relationships (SAR)
- Fluorine Substitution : Fluorine at the 2-position (target) vs. 4-position (9b) may influence electronic effects (e.g., electron-withdrawing) and steric interactions, affecting binding pocket compatibility .
Biological Activity
The compound 2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, including structure-activity relationships (SAR), biological assays, and case studies to elucidate the compound's biological profile.
Chemical Structure
The compound's structure can be represented as follows:
This molecular configuration includes two thiazole rings and a fluorophenyl moiety, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Thiazoles are known for their cytotoxic effects against various cancer cell lines. The compound in focus has shown promising results in inhibiting cell proliferation.
- Antimicrobial Properties : Several studies have highlighted the antibacterial and antifungal properties of thiazole derivatives, suggesting that this compound may also possess similar activities.
Structure-Activity Relationship (SAR)
The presence of specific functional groups in thiazole compounds significantly influences their cytotoxicity. For instance:
- Compounds with electron-donating groups on the phenyl ring have shown enhanced activity against cancer cells.
- The thiazole ring's position and substitution patterns are critical for maintaining activity against various cancer cell lines.
Case Studies
-
In Vitro Studies : In a study evaluating various thiazole derivatives, the compound demonstrated an IC50 value comparable to established anticancer agents like doxorubicin. It was effective against human glioblastoma U251 cells and melanoma WM793 cells.
Compound IC50 (µM) Cell Line 2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]-N-(1,3-thiazol-2-yl)acetamide 10–30 U251/Wm793 Doxorubicin <10 U251/Wm793 - Mechanism of Action : Molecular dynamics simulations indicated that the compound interacts with Bcl-2 proteins primarily through hydrophobic contacts, leading to apoptosis in cancer cells.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been investigated with promising results:
-
Bacterial Inhibition : The compound showed significant activity against Gram-positive and Gram-negative bacteria in preliminary assays.
Bacteria Type Minimum Inhibitory Concentration (MIC) Gram-positive <20 µg/mL Gram-negative <25 µg/mL
The antimicrobial activity is hypothesized to result from interference with bacterial cell wall synthesis or function due to the unique thiazole structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
